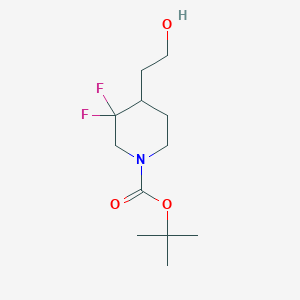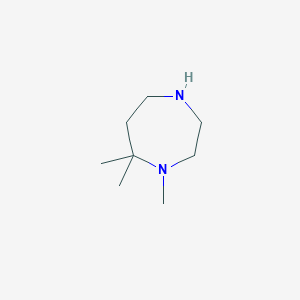
tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21F2NO3 and a molecular weight of 265.3 g/mol . It is characterized by the presence of a piperidine ring substituted with difluoro and hydroxyethyl groups, and a tert-butyl ester functional group . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the development of protacs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
Based on its structural similarity to other compounds used in protac development, it may function as a linker molecule that connects a target protein to an e3 ubiquitin ligase, leading to the degradation of the target protein .
Biochemical Pathways
In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, a pathway responsible for protein degradation .
Result of Action
If used in a protac, the result of its action would be the targeted degradation of specific proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of 3,3-difluoro-4-(2-hydroxyethyl)piperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoro group can be reduced under specific conditions to form a mono-fluoro or non-fluorinated derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
- Oxidation of the hydroxyethyl group can yield a ketone or aldehyde.
- Reduction of the difluoro group can produce mono-fluoro or non-fluorinated piperidine derivatives.
- Substitution reactions can lead to various ester or amide derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of potential drug candidates, particularly in the field of neuropharmacology.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of both difluoro and hydroxyethyl groups on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-4-9(5-7-16)12(13,14)8-15/h9,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPEHUAFYFBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334415-93-8 | |
| Record name | tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)






![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

